2-Methylpropane-2-sulfonimidhydrazide
Description
2-Methylpropane-2-sulfonimidhydrazide is a sulfur-containing organic compound characterized by a sulfonimidhydrazide functional group (R-SO(NH)-NH-NH₂).
Properties
Molecular Formula |
C4H13N3OS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
(tert-butylsulfonimidoyl)hydrazine |
InChI |
InChI=1S/C4H13N3OS/c1-4(2,3)9(6,8)7-5/h5H2,1-3H3,(H2,6,7,8) |
InChI Key |
JYHODJVVQSYVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=N)(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfonimidhydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
2-Methylpropane-2-sulfonyl chloride+Hydrazine→2-Methylpropane-2-sulfonimidhydrazide+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Methylpropane-2-sulfonimidhydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-2-sulfonimidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonimidhydrazide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-Methylpropane-2-sulfonimidhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropane-2-sulfonimidhydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfonimidhydrazide group, which can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between 2-Methylpropane-2-sulfonimidhydrazide and structurally related compounds identified in the evidence:
Key Observations:
- Functional Groups : The sulfonimidhydrazide group in the target compound distinguishes it from sulfonates (ionic, water-soluble) and sulfinamides (chiral directing groups). Its hydrazide moiety may confer nucleophilic reactivity, akin to hydrazine derivatives used in condensation reactions (e.g., formation of hydrazones) .
- Molecular Weight : The target compound’s lower molecular weight (~169 g/mol) compared to sulfinamide derivatives (e.g., 340.48 g/mol) suggests enhanced solubility and mobility in reaction media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
